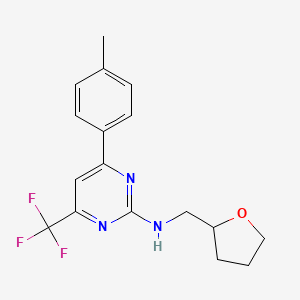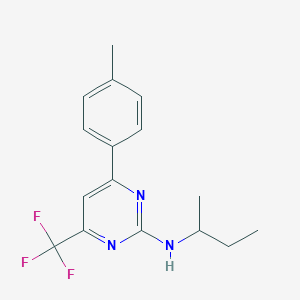![molecular formula C27H33ClN4O3 B14926680 Ethyl 6-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B14926680.png)
Ethyl 6-{[4-(4-chlorobenzyl)piperazin-1-yl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a chlorobenzyl group, and a tetrahydropyrimidinecarboxylate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with a suitable dihalide.
Introduction of the Chlorobenzyl Group: This step involves the alkylation of the piperazine ring with 4-chlorobenzyl chloride under basic conditions.
Formation of the Tetrahydropyrimidinecarboxylate Moiety: This can be synthesized through a multi-step process involving the condensation of ethyl acetoacetate with an appropriate amine, followed by cyclization and functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.
Biological Studies: The compound can be used to study the interactions with various biological targets, including receptors and enzymes.
Industrial Applications:
Mecanismo De Acción
The mechanism of action of ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
ETHYL 6-METHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Similar structure but lacks the piperazine and chlorobenzyl groups.
ETHYL 4-(4-FLUOROPHENYL)-6-METHYL-2-OXO-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE: Contains a fluorophenyl group instead of the chlorobenzyl group.
Uniqueness
The presence of the piperazine ring and the chlorobenzyl group in ETHYL 6-{[4-(4-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE makes it unique compared to similar compounds. These structural features can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C27H33ClN4O3 |
|---|---|
Peso molecular |
497.0 g/mol |
Nombre IUPAC |
ethyl 4-[[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
InChI |
InChI=1S/C27H33ClN4O3/c1-3-32-23(19-31-16-14-30(15-17-31)18-20-10-12-22(28)13-11-20)24(26(33)35-4-2)25(29-27(32)34)21-8-6-5-7-9-21/h5-13,25H,3-4,14-19H2,1-2H3,(H,29,34) |
Clave InChI |
UXGUYSJASRYCOI-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-chloro-N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[4-(propan-2-yl)phenyl]benzenesulfonamide](/img/structure/B14926618.png)
![1-(2,4-dichlorophenyl)-3,5-bis[4-(difluoromethoxy)phenyl]-1H-pyrazole](/img/structure/B14926619.png)
![N,N'-(oxydibenzene-4,1-diyl)bis[4-(2,4-dichlorophenoxy)butanamide]](/img/structure/B14926622.png)
![Methyl 4-[[2-[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]oxyacetyl]amino]benzoate](/img/structure/B14926634.png)

![5-[2-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-N-[1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926642.png)

![1-{4-[(4-Benzylpiperidin-1-yl)sulfonyl]phenyl}pyrrolidin-2-one](/img/structure/B14926646.png)
![5-bromo-N'-[(E)-(4-nitrophenyl)methylidene]furan-2-carbohydrazide](/img/structure/B14926651.png)
![[3-(4-Fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridin-4-yl](morpholin-4-yl)methanone](/img/structure/B14926652.png)
![6-cyclopropyl-3-methyl-N-(2-methylpropyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14926659.png)
![N-(1-benzyl-1H-pyrazol-3-yl)-5-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B14926662.png)
![1-methyl-N'-[(1E)-1-(2,4,6-trioxo-1,3-thiazinan-5-ylidene)ethyl]-1H-pyrazole-3-carbohydrazide](/img/structure/B14926667.png)
